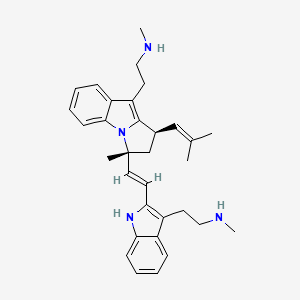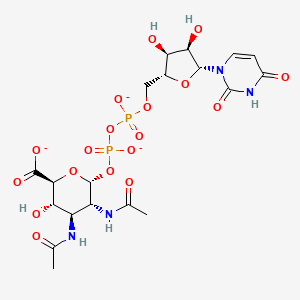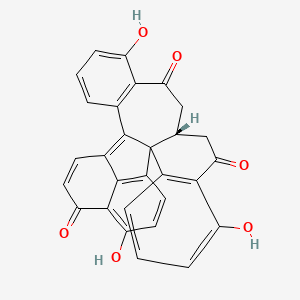
(S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-piperideine-6-carboxylic acid is the (S)-enantiomer of 1-piperideine-6-carboxylic acid. It is a conjugate acid of a (S)-1-piperideine-6-carboxylate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of Tetrahydropyridines : Tetrahydropyridine derivatives, including those related to (S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid, are synthesized using various methods such as phosphine-catalyzed ring-forming reactions and intramolecular 1,6-conjugate addition processes. These methods provide access to a range of structurally diverse tetrahydropyridines with potential biological activities (Kim, Kim, Moon, & Kim, 2016).
- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Another approach involves palladium-catalyzed oxidative carbonylation conditions to yield derivatives like tetrahydrofuran and tetrahydropyridinedione, indicating the versatility in the synthesis of complex molecules from simple precursors (Bacchi et al., 2005).
Structural and Mechanistic Studies
- X-Ray Diffraction Studies : X-ray diffraction studies of compounds like (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate provide insights into the structural characteristics of tetrahydropyridine derivatives. This knowledge is essential for understanding their potential applications and interactions (Sambyal et al., 2011).
Biological and Catalytic Applications
- Antimicrobial Activities : Some tetrahydropyridine derivatives exhibit significant antimicrobial activities, highlighting their potential as therapeutic agents. This is particularly true for derivatives with specific structural features, as seen in the study of antimicrobial activities, DNA interactions, and spectroscopic characterizations of pyridine-2-carboxylic acid derivatives (Tamer et al., 2018).
- Electrocarboxylation and Antioxidant Activities : Electrocarboxylation methods have been used to synthesize novel acid derivatives of 1,4-dihydropyridines, which are then studied for their antioxidant activities. This process not only demonstrates the chemical versatility of these compounds but also their potential in addressing oxidative stress-related conditions (Malhi et al., 2022).
Advanced Material Science
- Metal-Organic Frameworks (MOFs) : Tetrahydropyridine derivatives and related compounds are utilized in the construction of advanced materials such as metal-organic frameworks (MOFs). These materials have various applications, including gas adsorption and catalysis, due to their unique structural and electronic properties (Qiu et al., 2020).
Propiedades
Número CAS |
73980-78-6 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(2S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)/t5-/m0/s1 |
Clave InChI |
CSDPVAKVEWETFG-YFKPBYRVSA-N |
SMILES isomérico |
C1CC=N[C@@H](C1)C(=O)O |
SMILES |
C1CC=NC(C1)C(=O)O |
SMILES canónico |
C1CC=NC(C1)C(=O)O |
Otros números CAS |
73980-78-6 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



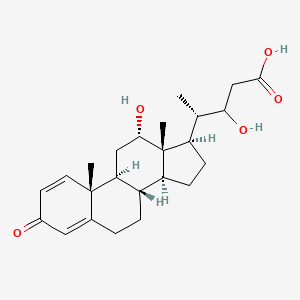
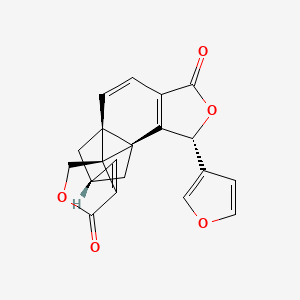
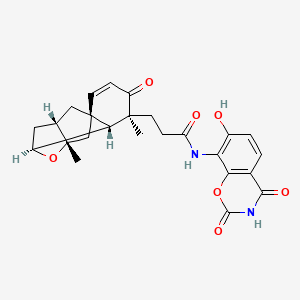
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)
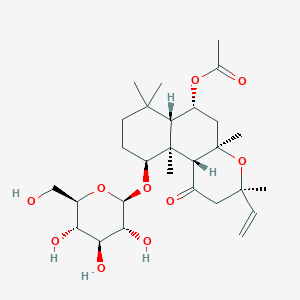

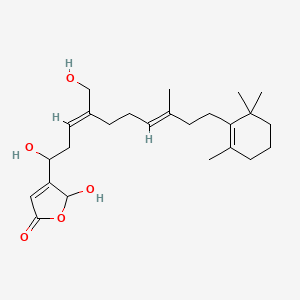
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
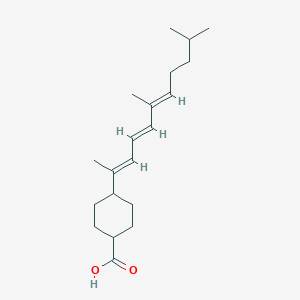
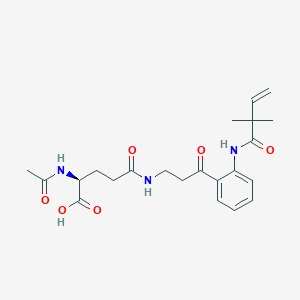
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
